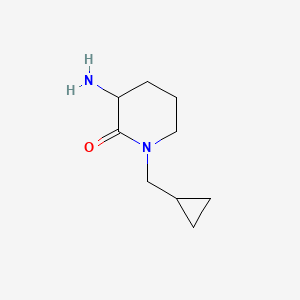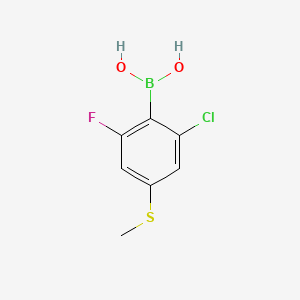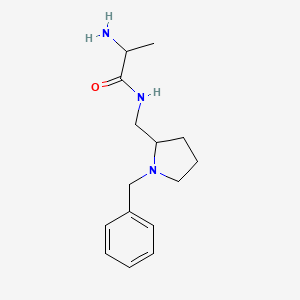
trans-2-Hexenyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Hexenyl lactate: is an organic compound with the molecular formula C8H14O2. It is a colorless to pale yellow liquid with a characteristic green, fruity odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-2-Hexenyl lactate can be synthesized through the esterification of trans-2-hexenol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Hexenyl lactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the lactate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed:
Oxidation: Formation of trans-2-hexenal or trans-2-hexenoic acid.
Reduction: Formation of trans-2-hexenol.
Substitution: Formation of various substituted lactates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Hexenyl lactate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with specific functional groups.
Biology: It is used in studies related to plant biology, where it serves as a volatile organic compound that can influence plant-insect interactions and plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: In the flavor and fragrance industry, this compound is used to impart a fresh, green, and fruity aroma to various products, including perfumes, cosmetics, and food items.
Wirkmechanismus
The mechanism of action of trans-2-Hexenyl lactate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes or receptors involved in plant defense pathways, influencing gene expression and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
trans-2-Hexenyl acetate: Similar in structure but with an acetate group instead of a lactate group.
cis-3-Hexenyl lactate: Similar in structure but with a different geometric configuration.
trans-2-Hexenyl propionate: Similar in structure but with a propionate group instead of a lactate group.
Uniqueness: trans-2-Hexenyl lactate is unique due to its specific combination of a trans-2-hexenyl group and a lactate group, which imparts distinct chemical and sensory properties. Its green, fruity aroma makes it particularly valuable in the flavor and fragrance industry.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
hex-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
CLRYHPFNHRAPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCOC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
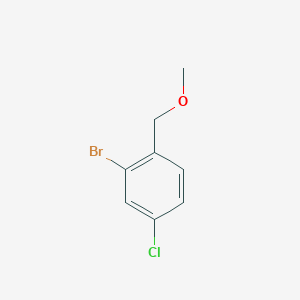
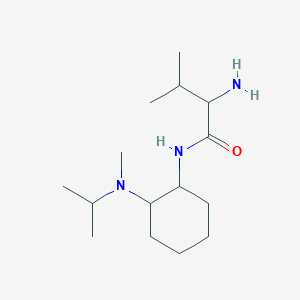
![2-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxybutanedioic acid](/img/structure/B14775251.png)


![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)
